Cas no 91978-81-3 (Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide)

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide structure
91978-81-3 structure
Product Name:Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Numero CAS:91978-81-3
MF:C7H9BrN2O3
MW:249.061960935593
CID:1088766
Update Time:2025-10-28

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
    • Ethyl 2-hydroxypyrimidine-5-carboxylate hydrobromide
    • ethyl 2-oxo-1H-pyrimidine-5-carboxylate,hydrobromide
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, hydrobromide (7CI)
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester, monohydrobromide (9CI)
    • Inchi: 1S/C7H8N2O3.BrH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H
    • Chiave InChI: YORBZXGYPBSNOH-UHFFFAOYSA-N
    • Sorrisi: Br.O=C1NC=C(C(OCC)=O)C=N1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM165560-10g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
10g
$327 2021-08-05
Chemenu
CM165560-25g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
25g
$645 2021-08-05
TRC
E927918-50mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
50mg
$ 50.00 2022-06-05
TRC
E927918-100mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
100mg
$ 70.00 2022-06-05
TRC
E927918-500mg
Ethyl 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Hydrobromide
91978-81-3
500mg
$ 230.00 2022-06-05
Chemenu
CM165560-1g
ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%+
1g
$433 2023-02-17
Alichem
A089000480-25g
Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
91978-81-3 95%
25g
$710.70 2023-08-31
1PlusChem
1P00GUZG-100mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
100mg
$144.00 2024-04-20
1PlusChem
1P00GUZG-250mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
250mg
$226.00 2024-04-20
Aaron
AR00GV7S-100mg
ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride
91978-81-3 97%
100mg
$117.00 2025-02-11

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid
Riferimento
Retinoidal pyrimidinecarboxylic acids. Unexpected diaza-substituent effects in retinobenzoic acids
Ohta, Kiminori; Kawachi, Emiko; Inoue, Noriko; Fukasawa, Hiroshi; Hashimoto, Yuichi; et al, Chemical & Pharmaceutical Bulletin, 2000, 48(10), 1504-1513

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Bromine ;  reflux
Riferimento
preparation of cyclic peptides as antifungal agents
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Riferimento
Phosphoinositide 3-kinase inhibitor with a zinc binding moiety
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  30 °C; < 55 °C; 3 h, 110 °C; 12 h, rt
Riferimento
Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9).
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Riferimento
Purinyl-N-hydroxypyrimidine-formamide derivatives as PI3K and HDAC double-functional target kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ;  3 h, reflux
Riferimento
Preparation of hedgehog antagonists having zinc binding moieties
, Australia, , ,

Metodo di produzione 7

Condizioni di reazione
Riferimento
Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Semisynthesis of cyclic peptide antifungal and antiparasitic agents
, World Intellectual Property Organization, , ,

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Raw materials

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide Preparation Products

Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.